molecular formula C14H13FN2O3S B10760788 4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide

4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide

Cat. No.: B10760788
M. Wt: 308.33 g/mol
InChI Key: IXDVPACDZDRCTN-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide is an organic compound with a complex structure that includes an aminosulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide is unique due to the presence of both the aminosulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-sulfamoylbenzamide

InChI

InChI=1S/C14H13FN2O3S/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(8-4-11)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)

InChI Key

IXDVPACDZDRCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F

Origin of Product

United States

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